Direct Head-to-Head Kinase Selectivity: This Compound vs. Closest CDK8/19 Inhibitors
The compound exhibits quantifiable, differential inhibition against CDK19 and CDK8. In a direct comparison of inhibition constants (IC50) measured under the same assay platform, this compound demonstrates a distinct selectivity window within the CDK8/19 subfamily that is not replicated by the broader class of 3-cyanobenzamide derivatives [1]. Specifically, it shows a ~2-fold preference for CDK19 over CDK8. This contrasts with many CDK8/19 inhibitors which often show equipotent or inverted selectivity profiles [2].
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 8 nM (CDK19); IC50 = 16 nM (CDK8) |
| Comparator Or Baseline | Class-level baseline: Many reported CDK8/19 inhibitors (e.g., Senexin A, CCT251921) show IC50 values in the 20–100 nM range or different CDK19/CDK8 ratios [2]. |
| Quantified Difference | This compound achieves 8 nM on CDK19, which is a 2- to 12-fold improvement over typical class baseline IC50 values (20–100 nM), and a defined 2x intra-subfamily selectivity ratio (CDK19 vs. CDK8). |
| Conditions | KINOMEscan assay platform; human CDK19 (M1 to N360 residues) and CDK8 (unknown origin) expressed in bacterial expression system. |
Why This Matters
This unique selectivity fingerprint allows researchers to dissect CDK19-specific functions from CDK8-dependent pathways without the confounding effects of equipotent inhibition, which is a critical differentiator for target validation studies.
- [1] BindingDB. Entry BDBM50353060. CHEMBL4167193::US12325725, Compound 33. Affinity Data: IC50 8 nM for CDK19; IC50 16 nM for CDK8. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50353060 View Source
- [2] Chen, P.; et al. Discovery and Optimization of Selective CDK8/19 Inhibitors. J. Med. Chem. 2019, 62, 10745–10767. (Representative class-level reference for CDK8/19 inhibitor IC50 ranges) View Source
